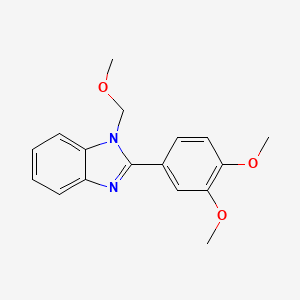![molecular formula C20H25N5O B2360738 5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2415465-36-8](/img/structure/B2360738.png)
5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a pyridazine ring with a hexahydropyrrolo[3,4-c]pyrrole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Construction of the Hexahydropyrrolo[3,4-c]pyrrole Moiety: This involves cyclization reactions, often using amines and aldehydes or ketones, under conditions that promote ring closure.
Coupling of the Two Fragments: The final step involves coupling the pyridazine ring with the hexahydropyrrolo[3,4-c]pyrrole moiety through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridazine ring or the amide bond, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the pyridazine ring could lead to a dihydropyridazine or tetrahydropyridazine derivative.
Wissenschaftliche Forschungsanwendungen
5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for chemical biology research, helping to elucidate the mechanisms of action of various biological processes.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
- 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Uniqueness
Compared to similar compounds, 5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its hexahydropyrrolo[3,4-c]pyrrole moiety, in particular, is less common and may offer novel interactions with biological targets.
Eigenschaften
IUPAC Name |
2-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-7-8-19(23-22-15)24-11-17-13-25(14-18(17)12-24)20(26)21-10-9-16-5-3-2-4-6-16/h2-8,17-18H,9-14H2,1H3,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLAXLJFQACPCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
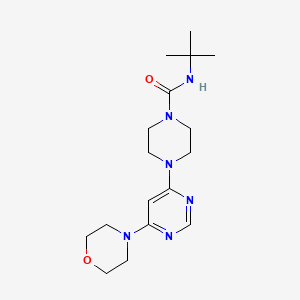
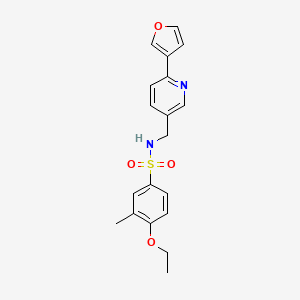
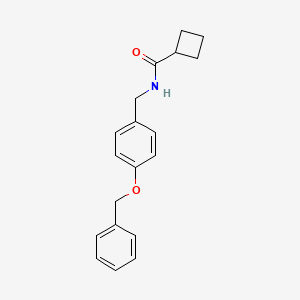
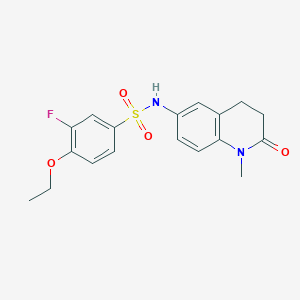
![2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE](/img/structure/B2360661.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2360662.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)
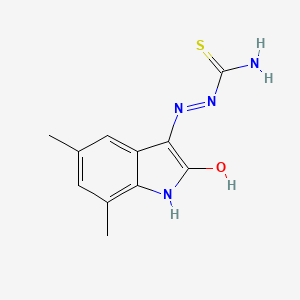

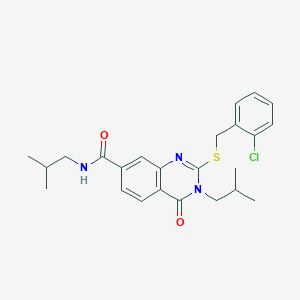
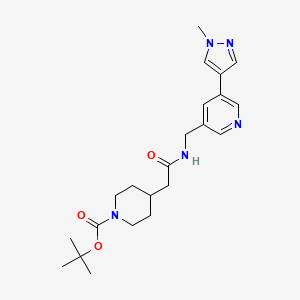
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)
![N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)
